molecular formula C13H18N2O2 B13007257 2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B13007257
M. Wt: 234.29 g/mol
InChI Key: ZRRJAYJZGRUHCX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and the aldehyde functional group play crucial roles in its binding affinity and reactivity. The compound may inhibit specific enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, such as the isopropoxy group and the aldehyde functional group, which confer distinct reactivity and binding properties.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(2-propan-2-yloxypyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C13H18N2O2/c1-10(2)17-13-11(5-3-7-14-13)12-6-4-8-15(12)9-16/h3,5,7,9-10,12H,4,6,8H2,1-2H3

InChI Key

ZRRJAYJZGRUHCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=N1)C2CCCN2C=O

Origin of Product

United States

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